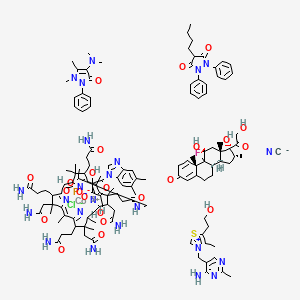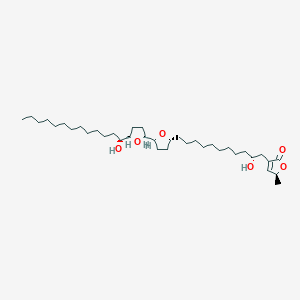
2-Benzyloxy-1-methylpyridinium triflate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Benzyloxy-1-methylpyridinium triflate (2-BMPT) is a synthetic compound that has been used in a variety of laboratory experiments and scientific research applications. It is a type of organometallic salt that is used as a catalyst in organic synthesis. 2-BMPT is a relatively new compound, and its potential applications are still being explored.
Applications De Recherche Scientifique
Benzylation of Alcohols
2-Benzyloxy-1-methylpyridinium triflate is recognized for its ability to convert alcohols into benzyl ethers upon warming. This stable, neutral organic salt is particularly noted for its efficiency in benzylation reactions, yielding good to excellent results across a wide range of alcohols without the need for acidic or basic promoters (Poon, Dudley, & Albiniak, 2006).
Synthesis of Benzyl Ethers and Esters
The compound serves as a mild and convenient reagent for the synthesis of benzyl ethers and esters. Its unique effectiveness in this realm is highlighted by the ability to produce the active reagent in situ via N-methylation of 2-benzyloxypyridine. The choice of solvent and methodology extension for synthesizing other arylmethyl ethers are critical factors for optimal results (López & Dudley, 2008).
Protection of Alcohols
This compound is also involved in the protection of alcohols, where it facilitates benzylation reactions and contributes to the Williamson ether synthesis process. This application is crucial for the protection and deprotection of functional groups in synthetic chemistry (Poon, Albiniak, & Dudley, 2007).
Catalytic Applications in Fluorination
The compound is used in conjunction with Pd(OTf)2 x 2 H2O in ortho-fluorination of triflamide-protected benzylamines. It plays a pivotal role in this fluorination protocol that is broadly applicable in medicinal chemistry and synthesis, underlining its significance in introducing fluorine atoms into organic molecules, a critical step in the development of pharmaceuticals and agrochemicals (Wang, Mei, & Yu, 2009).
Stability and Reactivity
Its crystalline, bench-stable nature makes this compound an attractive choice for benzylation of alcohols in the absence of additional promoters. The mild heating of a mixture containing this salt and various alcohols leads to the formation of corresponding benzyl ethers, showcasing its reactive yet manageable nature in synthetic procedures (Poon, House, & Dudley, 2005).
Mécanisme D'action
Target of Action
The primary target of the Dudley Reagent are alcohols . It is used for the benzyl protection of alcohols under neutral conditions .
Mode of Action
The Dudley Reagent interacts with its targets (alcohols) by converting them into benzyl ethers upon warming . This process is known as benzylation .
Biochemical Pathways
The Dudley Reagent promotes the selective formation of benzyl esters of carboxylic acids in the presence of triethylamine . This process affects the biochemical pathways involving these carboxylic acids .
Pharmacokinetics
Its impact on bioavailability is primarily through its role in the protection of alcohols and the formation of benzyl esters .
Result of Action
The result of the Dudley Reagent’s action is the formation of benzyl ethers from alcohols and benzyl esters from carboxylic acids . These reactions occur in good to excellent yield .
Action Environment
The action of the Dudley Reagent is influenced by the presence of triethylamine . The reagent is stable and its efficacy is maintained under neutral conditions . It is also worth noting that the reagent is stable at a storage temperature of 2-8°C .
Safety and Hazards
Orientations Futures
As a novel reagent for benzyl protection of alcohols under neutral conditions, 2-Benzyloxy-1-methylpyridinium triflate has potential applications in organic synthesis . Its ability to promote selective formation of benzyl esters of carboxylic acids in the presence of triethylamine opens up new possibilities for the synthesis of complex molecules .
Propriétés
IUPAC Name |
1-methyl-2-phenylmethoxypyridin-1-ium;trifluoromethanesulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14NO.CHF3O3S/c1-14-10-6-5-9-13(14)15-11-12-7-3-2-4-8-12;2-1(3,4)8(5,6)7/h2-10H,11H2,1H3;(H,5,6,7)/q+1;/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUXHYQYOPHEFGC-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1=CC=CC=C1OCC2=CC=CC=C2.C(F)(F)(F)S(=O)(=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F3NO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90468711 |
Source


|
| Record name | Dudley Reagent | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90468711 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
349.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
882980-43-0 |
Source


|
| Record name | Dudley Reagent | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90468711 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(benzyloxy)-1-methylpyridinium trifluoromethanesulfonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7,15,19-Trihydroxy-17-methoxypentacyclo[10.7.1.02,11.03,8.016,20]icosa-1,3(8),4,6,12(20),13,15-heptaen-9-one](/img/structure/B1245578.png)







![N-[5-[2-(5-chloro-2-methylanilino)-4-thiazolyl]-4-methyl-2-thiazolyl]heptanamide](/img/structure/B1245594.png)



